GSK J5 -

GSK J5

Catalog Number: EVT-254534
CAS Number:
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cell-permeable, inactive control for histone demethylase JMJD3/UTX inhibitor GSK-J4. Active in vitro.
Inactive isomer of GSK J4; also cell permeable ester derivative of the inactive control, GSK J2.
Overview

GSK J5 is a chemical compound recognized primarily for its role as an inhibitor of histone demethylases, specifically targeting lysine-specific demethylase 6B, also known as Jumonji domain-containing protein D3. This compound is significant in the study of epigenetic regulation and has applications in both cancer research and parasitology. GSK J5 is characterized as a cell-permeable ester derivative of an inactive control compound, GSK J2, and serves as an inactive isomer of GSK J4, which is a potent inhibitor of histone demethylases.

Source

GSK J5 was developed by GlaxoSmithKline and has been studied extensively in various research contexts, including its effects on Schistosoma species and its potential therapeutic applications in cancer treatment. The compound is synthesized through a series of organic reactions involving pyridine and pyrimidine derivatives.

Classification

GSK J5 falls under the category of small molecule inhibitors, specifically designed to modulate enzyme activity related to histone methylation. It is classified as an inactive control compound for GSK J4 and is utilized in biochemical studies to understand the role of histone demethylases in cellular processes.

Synthesis Analysis

Methods

The synthesis of GSK J5 involves several key steps:

  1. Formation of the Core Structure: The initial stage includes creating the pyrimidine core through condensation reactions involving suitable starting materials.
  2. Introduction of Functional Groups: Subsequent steps involve modifying the core structure to introduce the benzazepine moiety via nucleophilic substitution reactions.
  3. Esterification: This step introduces the ester functional group, crucial for the compound's activity and solubility.
  4. Hydrochloride Salt Formation: Finally, the free base form of GSK J5 is converted into its hydrochloride salt through treatment with hydrochloric acid, enhancing its stability and solubility.

Technical Details

The synthesis process requires precise control over reaction conditions including temperature, pressure, and pH to ensure high yield and purity. Common techniques employed include crystallization and chromatography for purification.

Molecular Structure Analysis

Structure

The molecular structure of GSK J5 includes a pyrimidine core linked to a benzazepine moiety with an ester functional group. The specific arrangement of atoms allows for interaction with target enzymes.

Data

  • Molecular Formula: C₁₃H₁₅ClN₄O₃
  • Molecular Weight: 300.74 g/mol
  • Structural Features: The presence of the benzazepine ring contributes to its binding affinity to histone demethylases.
Chemical Reactions Analysis

Reactions

GSK J5 participates in several chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Oxidation: The compound can undergo oxidation at specific sites within its structure.
  3. Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine core.

Technical Details

  • Common Reagents:
    • Hydrolysis: Hydrochloric acid or sodium hydroxide
    • Oxidation: Potassium permanganate or hydrogen peroxide
    • Substitution: Amines or thiols under controlled conditions
Mechanism of Action

Process

GSK J5 acts primarily by inhibiting lysine-specific demethylase 6B, leading to alterations in histone methylation patterns. This inhibition affects gene expression associated with critical cellular processes such as cell cycle regulation and apoptosis.

Data

  • Target Enzyme: Lysine-specific demethylase 6B (JMJD3)
  • Effects: Inhibition results in increased mortality rates in Schistosoma species and reduced motility due to changes in gene expression profiles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a crystalline solid or oil.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) which facilitates its use in biological assays.

Chemical Properties

  • Stability: Stable at room temperature but should be stored at low temperatures to maintain integrity.
  • Reactivity: Reacts with nucleophiles during substitution reactions; can undergo hydrolysis under appropriate conditions.
Applications

GSK J5 has notable applications in scientific research:

  1. Cancer Research: As an inhibitor of histone demethylases, it aids in understanding epigenetic regulation in cancer cells.
  2. Parasitology: Demonstrated efficacy against Schistosoma species, making it a candidate for developing treatments against schistosomiasis.
  3. Biochemical Studies: Used as an inactive control compound for studying the effects of active inhibitors on histone demethylase activity.
Introduction to GSK J5 in Epigenetic Research

GSK J5 hydrochloride (GSK J5 HCl) represents a specialized chemical tool in epigenetic research, specifically engineered to serve as a critical methodological control in studies investigating histone demethylation mechanisms. This compound is structurally classified as a pyrimidine derivative with a molecular weight of 453.97 g/mol and the chemical formula C₂₄H₂₈ClN₅O₂ [1] [10]. Its primary research utility stems from its designation as the enantiomerically distinct, biologically inactive counterpart of the histone demethylase inhibitor GSK J4. As an essential component of the chemical probe portfolio developed through collaborations between academic institutions and the Structural Genomics Consortium (SGC), GSK J5 HCl enables rigorous validation of epigenetic mechanisms attributed to its active analogs [1] [3].

Role as a Negative Control in Histone Demethylase Studies

GSK J5 HCl fulfills an indispensable function as a negative control compound in experimental designs targeting the Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM6 subfamily (JMJD3 and UTX). Its physicochemical properties—including cell permeability and structural similarity to active inhibitors—allow it to mirror the cellular uptake and biodistribution of its active counterpart GSK J4 without eliciting functional effects on demethylase activity [1] [10]. This precise mimicry establishes GSK J5 HCl as a cornerstone for eliminating confounding variables in epigenetic studies, such as:

  • Non-specific cellular toxicity from chemical scaffolds
  • Off-target interactions independent of demethylase inhibition
  • Solvent-mediated artifacts (e.g., DMSO effects)

Experimental validation across multiple cancer models demonstrates its control utility. For instance, in glioblastoma studies, GSK J5 HCl treatment (at concentrations equivalent to active GSK J4) showed no significant alteration in H3K27me3 levels, proliferation rates, or apoptotic induction in U87 and U251 glioma cell lines, whereas GSK J4 produced dose-dependent epigenetic and phenotypic changes [2] [8]. This differential response confirms the specificity of KDM6B inhibition observed with active compounds.

Table 1: Research Applications of GSK J5 HCl as a Negative Control

Experimental ContextCell Line/ModelKey Measured OutcomeFinding
Glioblastoma TherapeuticsU87, U251 glioma cellsH3K27me3 levels, proliferation, apoptosisNo significant effect vs. untreated controls
Leukemia Epigenetic TargetingAML primary monocytesHOX gene expression, H3K27me3 enrichmentNo alteration in methylation or transcription
Macrophage Inflammation ModelsHuman primary macrophagesCytokine production (TNF-α, IL-6)No suppression of inflammatory response

Mechanistic Inactivity in Jumonji Domain-Containing Protein Modulation

The mechanistic inertia of GSK J5 HCl arises from its stereospecific configuration, which disrupts the molecular interactions essential for catalytic inhibition within JmjC demethylases. While GSK J4 (the active R-enantiomer) chelates Fe²⁺ in the enzymatic active site through its pyridyl-pyrimidine moiety and competitively displaces α-ketoglutarate, the molecular topology of GSK J5 HCl prevents this engagement [4]. Structural analyses reveal that the spatial orientation of its tetrahydrobenzazepine group and pyrimidine ring fails to establish bidentate metal coordination or hydrogen bonding with residues critical for JMJD3 inhibition (e.g., Lys1381, Asn1480) [4] [7]. Consequently, it exhibits:

  • No binding affinity for JMJD3 or UTX catalytic pockets in thermal shift assays
  • Absence of enzymatic inhibition up to 100 μM concentrations in AlphaScreen demethylation assays
  • Inability to induce metal displacement within the JmjC domain, a hallmark of active inhibitors like GSK-J1

Biochemical validation is evidenced by mass spectrometry and Western blot analyses across diverse cellular systems. In human macrophages—where JMJD3 regulates inflammatory responses—GSK J5 HCl treatment left lipopolysaccharide-induced H3K27me3 dynamics unchanged, whereas GSK-J1 or GSK-J4 significantly increased global H3K27me3 and suppressed cytokine expression [4]. This inertness extends to its metabolic stability; unlike GSK J4 (a prodrug hydrolyzed to GSK-J1 intracellularly), GSK J5 HCl undergoes no bioactivation to demethylase-inhibiting species [3] [10].

Table 2: Structural and Functional Comparison of GSK J5 HCl vs. Active Demethylase Inhibitors

CharacteristicGSK J5 HClGSK J4 (Active Control)
Metal-Chelating CapacityIneffective bidentate coordinationHigh-affinity Fe²⁺ chelation
α-KG CompetitionNo displacementCompetitive inhibition
H3K27me3 ModulationNo increase in any cell type testedDose-dependent hypermethylation
Enzymatic IC₅₀ (JMJD3)>100 μM (inactive)60–280 nM
Cellular MetabolitesNo active derivativesHydrolyzed to GSK-J1 (active acid)

Comparative Relevance to Active Analogs (GSK J4, GSK J1)

The experimental utility of GSK J5 HCl is intrinsically tied to its relationship with pharmacologically active analogs:

  • GSK J1: The direct carboxylic acid inhibitor of JMJD3/UTX (IC₅₀ = 60 nM), characterized by limited cell permeability due to its polar nature [4].
  • GSK J4: The ethyl ester prodrug of GSK J1 engineered for enhanced membrane penetration. Intracellular esterases hydrolyze GSK J4 to GSK J1, enabling target engagement [4] [8].
  • GSK J2: The inactive carboxylic acid analog serving as a chemical control for GSK J1 [1] [10].

GSK J5 HCl is synthesized as the isomeric counterpart to GSK J4, sharing identical elemental composition (C₂₄H₂₇N₅O₂) but differing in atomic arrangement. This isomerism abolishes its hydrolysis to a JMJD3-inhibiting species while preserving comparable logP (2.98) and solubility profiles (~50 mM in DMSO) [1] [3]. Consequently, it mirrors GSK J4’s cellular uptake without generating active metabolites. This precise mirroring establishes its role in confirming on-target mechanisms—observed phenotypic changes (e.g., apoptosis in glioma cells, HOX gene repression in leukemia) can be causally linked to JMJD3/UTX inhibition only when absent in GSK J5 HCl-treated samples [2] [8].

The collaborative distribution framework governing these compounds further underscores their interdependence. GSK J5 HCl is supplied alongside active probes through partnerships with the SGC, ensuring researchers access matched inactive/active pairs necessary for target validation [1] [10]. This availability standardizes control experiments across epigenetic studies, from cancer therapeutics to immunomodulation.

Table 3: Key Chemical and Functional Properties of GSK J5 HCl and Related Compounds

CompoundChemical IdentifierStatusPrimary Research FunctionSolubility
GSK J5 HClCAS 1797983-32-4; PubChem CID 126456082Inactive isomerNegative control for GSK J4 experiments50 mM in DMSO
GSK J4CAS 1373423-53-0Active prodrugJMJD3/UTX inhibition after hydrolysis22.7 mg/mL in DMSO
GSK J1CAS 1373422-62-7Active acidDirect enzymatic inhibition (low cell permeability)Limited aqueous
GSK J2CAS 1394854-51-3 (free base)Inactive acidControl for GSK J1Soluble in DMSO

Properties

Product Name

GSK J5

IUPAC Name

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28)

InChI Key

LQPGVGSKBNXQDU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3

Synonyms

N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.